

Application Note & Synthesis Protocol: 2-Chloro-6-(1-methylethyl)benzothiazole

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Compound of Interest

Compound Name: 2-Chloro-6-(1-methylethyl)benzothiazole

CAS No.: 856171-16-9

Cat. No.: B1363809

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Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic system renowned for its presence in a wide array of biologically active compounds and functional materials.[1] Derivatives of this scaffold are integral to pharmaceuticals exhibiting antimicrobial, anticancer, and anti-inflammatory properties, as well as applications in industrial materials such as dyes and vulcanization accelerators.[2][3][4] The target molecule, **2-Chloro-6-(1-methylethyl)benzothiazole** (CAS No. 856171-16-9), serves as a crucial synthetic intermediate. The chloro-substituent at the 2-position acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities, thereby facilitating the development of novel chemical entities for drug discovery and materials science. [2]

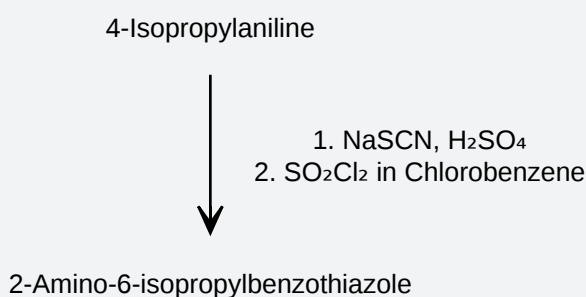
This document provides a detailed, two-step protocol for the synthesis of **2-Chloro-6-(1-methylethyl)benzothiazole**. The synthetic strategy involves:

- The formation of 2-amino-6-isopropylbenzothiazole from commercially available 4-isopropylaniline.
- The conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction.

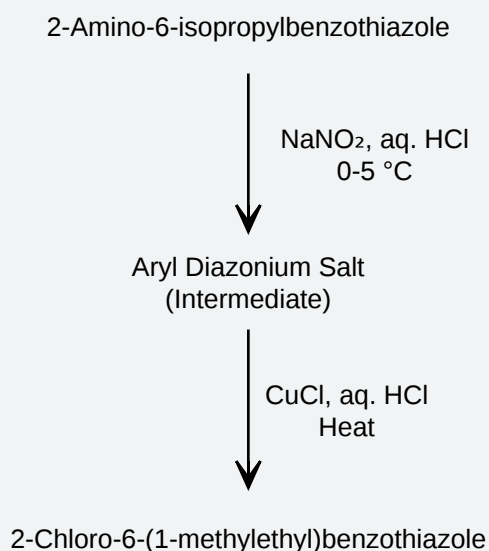
This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Overall Reaction Scheme

Step 1: Synthesis of 2-Amino-6-isopropylbenzothiazole



Step 2: Sandmeyer Reaction



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Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals

Reagent	Formula	MW (g/mol)	Supplier	Purity
4-Isopropylaniline	C ₉ H ₁₃ N	135.21	Sigma-Aldrich	≥98%
Sodium Thiocyanate	NaSCN	81.07	Acros Organics	≥98%
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	Fisher Scientific	95-98%
Sulfuryl Chloride	SO ₂ Cl ₂	134.97	Sigma-Aldrich	≥97%
Chlorobenzene	C ₆ H ₅ Cl	112.56	J.T. Baker	≥99%
Sodium Nitrite	NaNO ₂	69.00	EMD Millipore	≥97%
Hydrochloric Acid (conc.)	HCl	36.46	Fisher Scientific	37%
Copper(I) Chloride	CuCl	99.00	Strem Chemicals	≥98%
Ammonium Hydroxide	NH ₄ OH	35.04	VWR	28-30%
Ethanol	C ₂ H ₅ OH	46.07	Decon Labs	95% & 100%
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Fisher Scientific	ACS Grade
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	Fisher Scientific	ACS Grade
Hexanes	C ₆ H ₁₄	86.18	Fisher Scientific	ACS Grade
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	Sigma-Aldrich	Granular
Activated Carbon (Norit)	C	12.01	Cabot	-

Equipment

- Three-necked round-bottom flasks (500 mL, 1 L)
- Magnetic stirrer with heating mantle and oil bath
- Reflux condenser and dropping funnel
- Thermometer (-20 to 150 °C)
- Ice bath
- Buchner funnel and vacuum flask
- Rotary evaporator
- Glassware for extraction and filtration
- Silica gel for column chromatography (230-400 mesh)
- TLC plates (silica gel 60 F₂₅₄)
- NMR spectrometer (e.g., 400 MHz) and Mass Spectrometer (e.g., LC-MS)

Experimental Protocol

PART A: Synthesis of 2-Amino-6-isopropylbenzothiazole

This procedure is adapted from the synthesis of 2-amino-6-methylbenzothiazole.[5]

- **Setup:** In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-isopropylaniline (67.6 g, 0.5 mol) and chlorobenzene (350 mL).
- **Sulfate Salt Formation:** With vigorous stirring, slowly add concentrated sulfuric acid (27.0 g, 14.7 mL, 0.275 mol) dropwise over 5 minutes. A fine white precipitate of 4-isopropylaniline sulfate will form.
- **Thiourea Formation:** To this suspension, add sodium thiocyanate (45.0 g, 0.55 mol). Heat the mixture to an internal temperature of 100 °C using an oil bath and maintain for 3 hours. The

mixture will become a more homogeneous solution as the corresponding thiourea derivative forms.

- **Cyclization:** Cool the reaction mixture to 30 °C. Add sulfuryl chloride (90.0 g, 54 mL, 0.67 mol) dropwise over 15-20 minutes. Causality: The addition of sulfuryl chloride initiates an electrophilic cyclization to form the benzothiazole ring. This reaction is exothermic; maintain the temperature below 50 °C to prevent unwanted side reactions.
- **Reaction Completion:** After the addition is complete, maintain the mixture at 50 °C for 2 hours. The evolution of hydrogen chloride gas should cease, indicating the reaction is nearing completion.
- **Work-up:** Cool the mixture and filter to remove the solid residue. Wash the solid with a small amount of cold chlorobenzene.
- **Isolation:** Transfer the solid residue to a beaker and dissolve it in 500 mL of hot water. If any residual chlorobenzene is present, it can be removed with a steam current. Filter the hot aqueous solution to remove any insoluble impurities.
- **Precipitation:** Cool the filtrate and make it alkaline (pH ~8-9) by adding concentrated ammonium hydroxide. A precipitate of 2-amino-6-isopropylbenzothiazole will form.
- **Purification:** Filter the crude product, wash with water, and recrystallize from an ethanol/water mixture with the aid of activated carbon to decolorize. Dry the pale yellow solid under vacuum. (Expected Yield: ~65-75%).

PART B: Synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate.^{[6][7]}

- **Diazotization (Formation of Diazonium Salt):**
 - In a 500 mL beaker, prepare a solution of concentrated hydrochloric acid (75 mL) and water (75 mL). Add 2-amino-6-isopropylbenzothiazole (19.2 g, 0.1 mol) and stir until a fine slurry is formed.

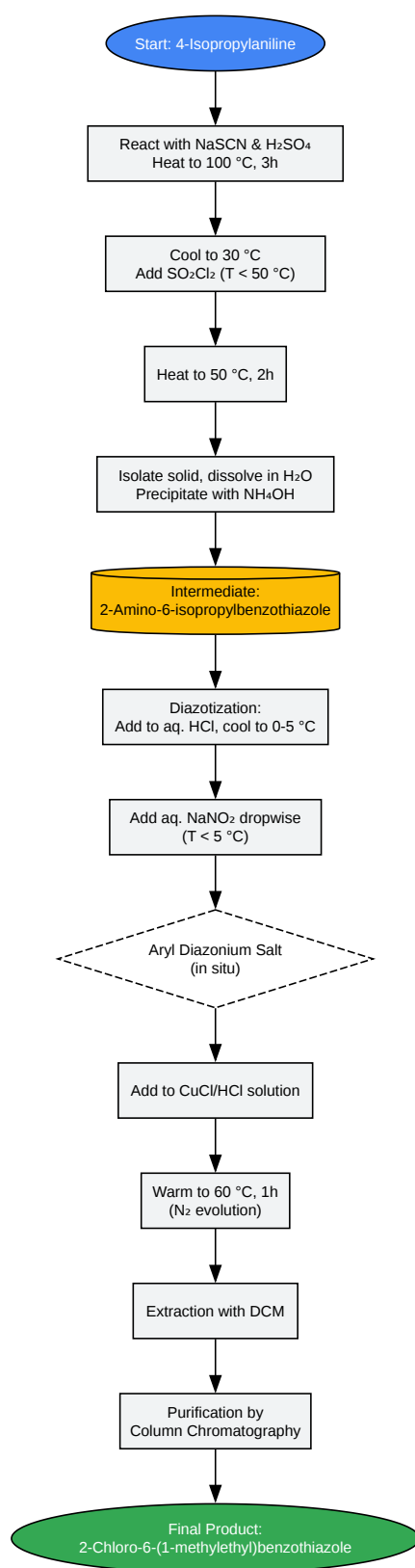
- Cool the mixture to 0-5 °C in an ice-salt bath. Causality: Low temperature is critical as aryl diazonium salts are unstable and can decompose explosively at higher temperatures.[8]
- In a separate flask, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water.
- Add the sodium nitrite solution dropwise to the stirred benzothiazole slurry, keeping the temperature strictly below 5 °C. The solid will dissolve as the diazonium salt is formed. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
- Sandmeyer Reaction (Chloro-de-diazonation):
 - In a separate 1 L flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in 100 mL of concentrated hydrochloric acid.
 - Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Causality: This addition initiates the radical-nucleophilic aromatic substitution.[6] Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
 - After the addition is complete, warm the reaction mixture to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt and completion of the reaction.
 - Cool the mixture to room temperature. The product will separate as a dark oil or solid.
- Work-up and Purification:
 - Extract the reaction mixture with dichloromethane (3 x 100 mL).
 - Combine the organic layers and wash with water (2 x 100 mL) and then with saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
 - The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) as the eluent.

- Combine the pure fractions and remove the solvent to yield **2-Chloro-6-(1-methylethyl)benzothiazole** as a solid or oil.[9] (Expected Yield: ~70-85%).

Characterization

- Thin-Layer Chromatography (TLC): Monitor reaction progress using a mobile phase of 10% Ethyl Acetate in Hexanes. Visualize spots under UV light (254 nm).
- ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic protons in the range of 7.3-7.9 ppm; Isopropyl methine (septet) around 3.0-3.2 ppm; Isopropyl methyls (doublet) around 1.2-1.4 ppm. The exact shifts and coupling constants should be confirmed.[10][11]
- ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic and heterocyclic carbons in the range of 120-155 ppm; Isopropyl methine carbon around 34 ppm; Isopropyl methyl carbons around 24 ppm.
- Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₀ClNS (211.71 g/mol). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[12][13]

Workflow Visualization



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Caption: Step-by-step synthesis and work-up workflow.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[14]
- Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
- Reagent Hazards:
 - Sulfuric Acid & Hydrochloric Acid: Highly corrosive. Handle with extreme care.
 - Sulfuryl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood.[5]
 - Chlorobenzene & Dichloromethane: Volatile and potentially carcinogenic solvents. Avoid inhalation and skin contact.
- Reaction Hazards:
 - The reaction of sulfuryl chloride is exothermic and releases HCl gas.
 - Aryl Diazonium Salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times and use it immediately after preparation.[8]
 - The decomposition of the diazonium salt involves vigorous gas evolution (N_2). Ensure the reaction vessel is adequately sized and vented.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[15]

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